![molecular formula C10H14BrNO4 B2478326 2-溴-2-[1-[(2-甲基丙烷-2-基)氧羰基]氮杂环丁-3-亚甲基]乙酸 CAS No. 2551117-33-8](/img/structure/B2478326.png)

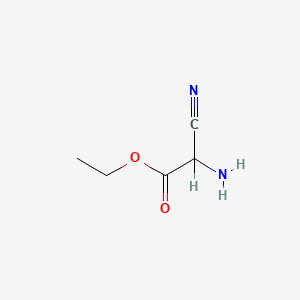

2-溴-2-[1-[(2-甲基丙烷-2-基)氧羰基]氮杂环丁-3-亚甲基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 2-bromo-2-methylpropane . 2-bromo-2-methylpropane, also referred to as tert-butyl bromide, is an organic compound with the formula (CH3)3CBr . This organobromine compound is used as a standard reagent in synthetic organic chemistry .

Synthesis Analysis

2-Bromo-2-methylpropane can be synthesized through the hydrolysis process . The reaction follows an SN1 mechanism, which involves two steps: a slow, rate-determining step where the bromine atom is removed, and a fast step where a hydroxyl group is added .

Chemical Reactions Analysis

The hydrolysis of 2-bromo-2-methylpropane is a well-studied reaction . It follows an SN1 mechanism, which is unimolecular because only one species is involved in the rate-determining step .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For 2-bromo-2-methylpropane, it is a colorless liquid with a molecular weight of 137.020 g·mol −1 . It has a boiling point of 73.3 °C and a melting point of -16.20 °C .

科学研究应用

- Application : It is used in the synthesis of dextran macroinitiators for atom transfer radical polymerization (ATRP). By partially esterifying the hydroxyl groups of dextran, researchers can create well-defined polymer structures with controlled molecular weights and architectures .

- Application : Researchers have coated multifunctional silica colloids with 2-bromo-2-methylpropionic acid to stabilize QDs. These modified QDs find applications in imaging, sensing, and drug delivery systems .

- Application : EN300-26990700 can be incorporated into biodegradable polymers to enhance their properties. For instance, it could be used to modify dextran-based materials for controlled drug release or tissue scaffolds .

- Application : EN300-26990700 has been studied as a dopamine D2 receptor agonist in zebra finches for prolactin secretion inhibition. Its effects on other dopamine receptor subtypes warrant further investigation .

- Application : EN300-26990700 has been explored for its ability to inhibit motility in planaria worms. Understanding its mechanism of action could provide insights into neural signaling pathways .

Polymer Chemistry and Atom Transfer Radical Polymerization (ATRP)

Quantum Dot Stabilization

Biodegradable Biomaterials

Dopamine Receptor Agonists

Motility Inhibition in Planaria Worms

作用机制

安全和危害

Safety and hazards associated with a compound also depend on its specific structure. For 2-bromo-2-methylpropane, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation .

未来方向

2-Bromo-2-methylpropionic acid, a compound similar to 2-bromo-2-methylpropane, has been used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide . This suggests potential future directions in the field of polymer chemistry.

属性

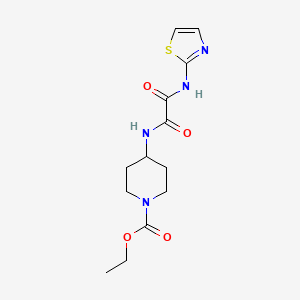

IUPAC Name |

2-bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMULKIMIUNNCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(C(=O)O)Br)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2478245.png)

![N-benzyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2478249.png)

![N,N'-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide](/img/structure/B2478252.png)

![(4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2478255.png)

![4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride](/img/structure/B2478257.png)

![N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![7-(2-methoxyethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2478260.png)

![6-ethyl-2-[(3-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2478261.png)

![[4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2478262.png)